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molecular formula C7H8BrNO B1529675 2-Amino-4-bromo-3-methylphenol CAS No. 1154740-46-1

2-Amino-4-bromo-3-methylphenol

Cat. No. B1529675
M. Wt: 202.05 g/mol
InChI Key: MTVPLXGSFJYVQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08609653B2

Procedure details

4-Bromo-3-methyl-2-nitrophenol (10 g, 43.1 mmol) was dissolved in methanol (254 ml), purged with nitrogen and loaded with Pt/C (1.013 g, 10.13 mmol). The reaction was stirred under 60 psi of hydrogen for 5 hours. When complete, the reaction was filtered carefully on Celite™. The top was covered by more Celite™, flushed with ethyl acetate and dichloromethane and allowed to dry a bit before adding more. The organics were concentrated and 2-amino-4-bromo-3-methylphenol (8.6 g, 99%) was isolated as a brown solid: 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 7.67 (d, J=9.0 Hz, 1 H), 6.93 (d, J=9.0 Hz, 1 H), 2.63 (s, 3 H); LC/MS (m/z) ES+=202 (M+1).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
254 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.013 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([N+:9]([O-])=O)[C:3]=1[CH3:12].[H][H]>CO.[Pt]>[NH2:9][C:4]1[C:3]([CH3:12])=[C:2]([Br:1])[CH:7]=[CH:6][C:5]=1[OH:8]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=C(C(=C(C=C1)O)[N+](=O)[O-])C
Name
Quantity
254 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
1.013 g
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with nitrogen
FILTRATION
Type
FILTRATION
Details
When complete, the reaction was filtered carefully on Celite™
CUSTOM
Type
CUSTOM
Details
flushed with ethyl acetate and dichloromethane
CUSTOM
Type
CUSTOM
Details
to dry a bit
ADDITION
Type
ADDITION
Details
before adding more
CONCENTRATION
Type
CONCENTRATION
Details
The organics were concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC(=C1C)Br)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.6 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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